Methyl-thiazol-5-ylmethyl-amine
Overview
Description
“Methyl-thiazol-5-ylmethyl-amine” is a chemical compound with the CAS Number: 933751-05-4 . It has a molecular weight of 128.2 and is typically in liquid form . Another variant of this compound is “Methyl-thiazol-5-ylmethyl-amine dihydrochloride” with the CAS Number: 1923088-56-5 . This variant has a molecular weight of 201.12 and is typically in off-white solid form .
Molecular Structure Analysis
The linear formula for “Methyl-thiazol-5-ylmethyl-amine” is C5H8N2S . For the dihydrochloride variant, the linear formula is C5H10Cl2N2S .Scientific Research Applications
Synthesis and Biological Activity
- Methyl-thiazol-5-ylmethyl-amine derivatives have been synthesized and evaluated for various biological activities. For example, N-substituted thiazole derivatives showed potential as apoptosis inducers and anti-infective agents, with certain derivatives exhibiting significant apoptosis in test cells and notable antibacterial and antimalarial activities (Bansal et al., 2020).
- Similarly, another study synthesized thiazole derivatives with di-, tri-, and tetrathiazole moieties, showing high antimicrobial activity against various bacteria and fungi species (Althagafi et al., 2019).
Spectroscopic and Structural Studies
- Vibrational and electronic spectral studies of 3-(2-chloro-1,3-thiazol-5-ylmethyl)-5-methyl-1,3,5-oxadiazinan-4-ylidene(nitro)amine (a derivative of Methyl-thiazol-5-ylmethyl-amine) provided insights into its molecular structure and electronic properties, helping to understand its potential applications in various fields (Zhang et al., 2014).
Controlled Release and Environmental Impact
- Research into controlled release formulations using Methyl-thiazol-5-ylmethyl-amine derivatives has shown potential for safer and more effective crop protection. For instance, controlled release formulations of thiamethoxam in soil demonstrated slower release compared to commercial formulations, indicating potential for more efficient pest management (Sarkar et al., 2012).
- The sorption behavior of thiamethoxam in Indian soils was investigated, providing valuable information on the environmental impact and leaching potential of this compound (Banerjee et al., 2008).
Catalytic and Synthetic Applications
- Thiazolium carbene-based catalysts derived from vitamin B1, involving Methyl-thiazol-5-ylmethyl-amine derivatives, were effective for N-formylation and N-methylation of amines using CO2, highlighting sustainable synthetic applications (Das et al., 2016).
Anticancer Research
- Several studies have explored the potential anticancer properties of Methyl-thiazol-5-ylmethyl-amine derivatives. For instance, Schiff bases derived from thiadiazole compounds showed significant anticancer activity, with potential as PI3K/AKT/mTOR signaling pathway inhibitors (Chen et al., 2020).
properties
IUPAC Name |
N-methyl-1-(1,3-thiazol-5-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-6-2-5-3-7-4-8-5/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDWIWZWZZLCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669221 | |
Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-thiazol-5-ylmethyl-amine | |
CAS RN |
933751-05-4 | |
Record name | N-Methyl-1-(1,3-thiazol-5-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90669221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl(1,3-thiazol-5-ylmethyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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